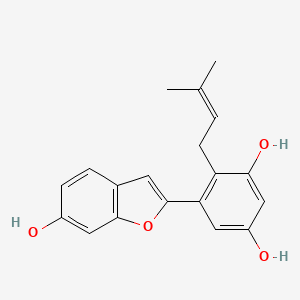

demethylmoracin I

Description

Demethylmoracin I (C₁₉H₁₈O₄, molecular weight: 311.1283) is a bioactive benzofuran derivative first isolated from Broussonetia papyrifera and Morus cathayana . It is classified as a 2-arylbenzofuran derivative, characterized by a hydroxyl group at position 5 and a prenyl substituent at position 3 . This compound exhibits significant aromatase inhibitory activity (IC₅₀ = 0.5 µM), making it a candidate for anticancer research, particularly in hormone-dependent cancers . It is also found in Artocarpus lakoocha (jackfruit) leaves and Fissistigma oldhamii leaves, where its distribution varies across plant parts .

Properties

Molecular Formula |

C19H18O4 |

|---|---|

Molecular Weight |

310.3 g/mol |

IUPAC Name |

5-(6-hydroxy-1-benzofuran-2-yl)-4-(3-methylbut-2-enyl)benzene-1,3-diol |

InChI |

InChI=1S/C19H18O4/c1-11(2)3-6-15-16(8-14(21)9-17(15)22)19-7-12-4-5-13(20)10-18(12)23-19/h3-5,7-10,20-22H,6H2,1-2H3 |

InChI Key |

KDDIWXQFRQYXCG-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C(C=C(C=C1O)O)C2=CC3=C(O2)C=C(C=C3)O)C |

Canonical SMILES |

CC(=CCC1=C(C=C(C=C1O)O)C2=CC3=C(O2)C=C(C=C3)O)C |

Synonyms |

demethyl-moracin I demethylmoracin I |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Differences :

Aromatase Inhibition

This compound (IC₅₀ = 0.5 µM) is less potent than isolicoflavonol (IC₅₀ = 0.1 µM) but comparable to artocarmitin B (IC₅₀ = 0.4 µM) . Its prenyl group may enhance binding to aromatase’s hydrophobic pockets, though geranyl derivatives (e.g., moracin C) show superior activity due to extended alkyl chains .

Antityrosinase Activity

Antitumor Potential

This compound’s benzofuran scaffold is associated with cytotoxicity in cancer cells, similar to moracin M and artocarpesin . However, its mechanism differs from flavanones (e.g., isobavachin), which act via estrogen receptor modulation .

Plant Tissue Localization

- This compound : Predominantly in leaves of F. oldhamii and B. papyrifera .

- Moracin M : Concentrated in A. lakoocha twigs .

- Norartocarpetin: Found in jackfruit roots and stems .

Pharmacological and Toxicological Considerations

- Bioavailability: this compound’s moderate polarity (logP = 2.39) suggests better membrane permeability than more polar analogs like norartocarpetin .

- Toxicity: Unlike aristolactams in F.

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating demethylmoracin I from natural sources, and how can yield optimization be methodologically approached?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography (CC) or high-performance liquid chromatography (HPLC). Yield optimization requires factorial design experiments to test variables such as solvent polarity, temperature, and extraction time. Purity should be confirmed via HPLC with UV detection (λ = 254 nm) and comparison to reference standards. Reproducibility hinges on documenting solvent ratios, column packing materials, and elution gradients in detail .

Q. Which analytical techniques are most reliable for characterizing this compound's structural and stereochemical properties?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments like COSY and NOESY) is critical for structural elucidation. X-ray crystallography provides definitive stereochemical confirmation, while high-resolution mass spectrometry (HRMS) validates molecular formula. For novel derivatives, comparative analysis with synthesized analogs or computational modeling (e.g., DFT calculations) may resolve ambiguities. Full spectral data and crystallographic parameters must be archived in supplementary materials for peer validation .

Q. How can researchers ensure the purity and stability of this compound in pharmacological assays?

- Methodological Answer : Purity is assessed via HPLC (≥95% peak area) with tandem mass spectrometry (LC-MS/MS) to detect impurities. Stability studies under varying pH, temperature, and light conditions (e.g., ICH guidelines) identify degradation products. For cell-based assays, use dimethyl sulfoxide (DMSO) stock solutions with concentrations verified spectrophotometrically. Include vehicle controls to rule out solvent-induced artifacts .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound's mechanism of action in cancer or inflammatory pathways?

- Methodological Answer : Transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling can identify target pathways. Dose-response assays (e.g., IC50 determination) should use multiple cell lines (primary vs. immortalized) to assess selectivity. CRISPR-Cas9 knockout models or siRNA silencing of candidate targets (e.g., NF-κB or MAPK nodes) validate mechanistic hypotheses. Include positive controls (e.g., known inhibitors) and report effect sizes with 95% confidence intervals .

Q. How should contradictory data on this compound's bioactivity across studies be analyzed and resolved?

- Methodological Answer : Conduct meta-analysis to identify heterogeneity sources (e.g., cell type, dosage, exposure time). Replicate conflicting experiments under standardized conditions (e.g., ATCC cell lines, serum-free media). Use Bland-Altman plots to assess inter-lab variability. If bioactivity disparities persist, evaluate compound stability, batch-to-batch variability, or epigenetic modifiers (e.g., hypoxia) as confounding factors .

Q. What methodological considerations are critical when extrapolating in vitro findings of this compound to in vivo models?

- Methodological Answer : Pharmacokinetic studies (e.g., plasma half-life via LC-MS) and tissue distribution assays guide dosing regimens. Use orthotopic or patient-derived xenograft (PDX) models for tumor studies. Address species-specific metabolic differences (e.g., cytochrome P450 activity) via liver microsome assays. Report animal sample sizes justified by power analysis and adhere to ARRIVE guidelines for ethical rigor .

Q. How can researchers design robust assays to evaluate this compound's synergistic effects with existing therapeutics?

- Methodological Answer : Combinatorial index (CI) calculations (Chou-Talalay method) quantify synergy. Test fixed-ratio combinations (e.g., 1:1 to 1:10) across multiple doses. Use isobolograms to distinguish additive vs. synergistic interactions. Validate findings with clonogenic assays or apoptosis markers (e.g., Annexin V/PI staining). Include single-agent controls and account for solvent interactions .

Methodological Best Practices

- Data Reproducibility : Archive raw NMR, MS, and HPLC chromatograms in public repositories (e.g., Zenodo) with metadata .

- Statistical Rigor : Pre-specify primary endpoints, use non-parametric tests for non-normal distributions, and report exact p-values (avoid "p < 0.05") .

- Ethical Compliance : For in vivo studies, obtain IACUC approval and include humane endpoints in protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.